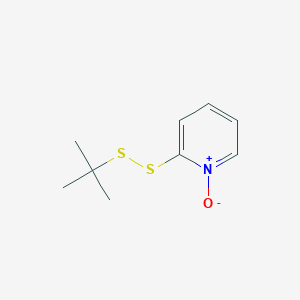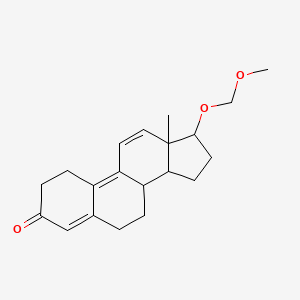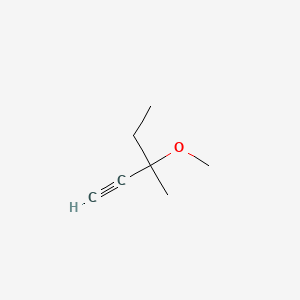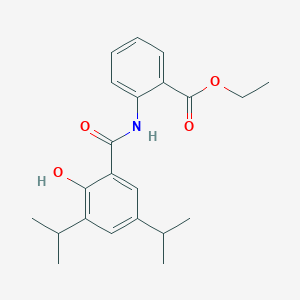
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is a heterocyclic compound featuring a pyridine ring substituted with a tert-butyldisulfanyl group and an oxo group. This compound is part of a broader class of disulfides, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free copper(I) iodide (CuI)-catalyzed conditions . The reaction proceeds through an unusual condensation mechanism, where the 2-mercaptoheterocycle reacts with tert-butanesulfinamide to form the desired disulfide compound . The process is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The tert-butyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins and peptides.
Medicine: Investigated for its potential as an antiviral agent and in the development of new therapeutic compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldisulfanyl)benzothiazole
- 2-(tert-Butyldisulfanyl)benzoxazole
- 2-(tert-Butyldisulfanyl)benzimidazole
Uniqueness
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to other disulfide-containing heterocycles, this compound offers unique reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
24367-48-4 |
|---|---|
Molecular Formula |
C9H13NOS2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
2-(tert-butyldisulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13-12-8-6-4-5-7-10(8)11/h4-7H,1-3H3 |
InChI Key |
PRSLWGHCLYRSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSC1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)



